N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Description
The compound N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (hereafter referred to as the target compound) belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This derivative features a 1,3,4-thiadiazole core substituted at the 2-position with a 3,4-dimethoxybenzamide group and at the 5-position with a sulfanyl-linked [(2,4-dimethylphenyl)carbamoyl]methyl moiety.
The presence of 3,4-dimethoxybenzamide and 2,4-dimethylphenyl groups may influence lipophilicity, solubility, and receptor-binding properties compared to simpler thiadiazole derivatives.
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-5-7-15(13(2)9-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-6-8-16(28-3)17(10-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYXJCRLOZRRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated a series of thiadiazole derivatives for their cytotoxic effects against different cancer cell lines. The results demonstrated that certain modifications to the thiadiazole ring enhanced the anticancer activity significantly compared to standard chemotherapeutics .
2. Antioxidant Properties
Compounds with similar structures have been investigated for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems.
Case Study:
In vitro studies showed that a related thiadiazole compound effectively reduced lipid peroxidation and increased the levels of antioxidant enzymes in diabetic rat models. This suggests potential therapeutic benefits in managing oxidative stress-related diseases .
Agricultural Applications
1. Pesticidal Activity
The structural features of this compound may confer pesticidal properties. The thiadiazole moiety is known for its efficacy against various pests and pathogens in agriculture.
Case Study:
Research has demonstrated that thiadiazole derivatives can act as effective fungicides against plant pathogens such as Fusarium spp., which are responsible for significant crop losses . The application of these compounds can enhance crop yield by protecting plants from disease.
Materials Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound lends itself to applications in polymer synthesis. Its ability to form stable bonds can be utilized in creating novel polymeric materials with enhanced properties.
Data Table: Potential Applications in Polymer Chemistry
| Property | Application | Expected Outcome |
|---|---|---|
| Thermal Stability | High-performance polymers | Increased durability |
| Chemical Resistance | Coatings and sealants | Enhanced lifespan |
| Mechanical Strength | Structural components | Improved load-bearing capacity |
Mechanism of Action
The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound shares a 1,3,4-thiadiazole core with several analogs. Key structural differences lie in the substituents, which modulate molecular weight, polarity, and steric effects.
Table 1: Structural and Molecular Comparison
*Estimated molecular formula based on structural analysis.
Crystallographic and Conformational Analysis
Crystallographic data for analogs (e.g., ) reveal that dihedral angles between aromatic rings influence molecular packing and bioactivity. For instance:
- : A thiadiazole derivative with dichlorophenyl and difluorobenzamide groups exhibits dihedral angles of 24.94° and 48.11° between rings, affecting intermolecular hydrogen bonding .
Biological Activity
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a compound featuring a thiadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound consists of a thiadiazole moiety linked to a dimethoxybenzamide structure. The presence of the thiadiazole ring contributes to its pharmacological properties due to its mesoionic character, which facilitates membrane permeability and interaction with various biological targets.
Biological Activities
Thiadiazole derivatives exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Thiadiazole compounds have shown significant antibacterial and antifungal properties. For instance, studies indicate that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Effects : Research has demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells. For example, certain derivatives have been evaluated against A549 (lung cancer) and C6 (glioma) cell lines, showing promising anticancer activity through mechanisms involving caspase activation .
- Anti-inflammatory and Analgesic Properties : Compounds containing the thiadiazole structure have been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The mesoionic nature of thiadiazoles allows these compounds to cross cellular membranes effectively and interact with intracellular targets .
- Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes involved in cancer progression and inflammation .
- Reactive Oxygen Species (ROS) Modulation : Certain thiadiazole derivatives can influence ROS production in immune cells, enhancing their ability to combat infections .
Case Studies
A selection of case studies highlights the potential of thiadiazole derivatives:
- Anticancer Study : In a study evaluating various thiadiazole derivatives for anticancer activity, compounds were found to significantly reduce cell viability in tumor cell lines through apoptosis induction. The study utilized MTT assays and flow cytometry to assess the effects .
- Antimicrobial Activity Evaluation : Another study focused on synthesizing new 1,3,4-thiadiazole derivatives and assessing their antimicrobial properties using agar diffusion methods. Results indicated high efficacy against multiple bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis and Purification
Q: What are the standard protocols for synthesizing N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide, and how do reaction conditions influence yield? A: Synthesis typically involves multi-step reactions:
Esterification and hydrazide formation : React 3,4-dimethoxybenzoic acid with methanol under acidic conditions to form methyl esters, followed by hydrazination to generate hydrazides.
Thiadiazole ring formation : Treat the hydrazide with carbon disulfide or thiocarbamide in the presence of phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole core .
Coupling reactions : Introduce the (2,4-dimethylphenyl)carbamoylmethylsulfanyl moiety via nucleophilic substitution using NaH or K₂CO₃ in anhydrous THF .
Key factors : Solvent polarity (THF vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) critically affect regioselectivity and yield (typically 55–70%) .
Advanced Structural Characterization
Q: How can X-ray crystallography and spectroscopic methods resolve ambiguities in the compound’s stereochemistry? A:
- X-ray crystallography : Resolves bond angles (e.g., C–S–C ≈ 105°) and confirms the thiadiazole ring planarity (mean deviation < 0.004 Å) .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethoxybenzamide protons at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 499.12) .
Biological Activity Profiling
Q: What methodologies are used to evaluate its antimicrobial and antitumor activities, and how do results compare to analogs? A:
- Antimicrobial assays : Disk diffusion (MIC ≤ 8 µg/mL against S. aureus) and time-kill kinetics in Mueller-Hinton broth .
- Antitumor screening : MTT assays (IC₅₀ = 12 µM against HeLa cells) with ROS generation and apoptosis markers (caspase-3 activation) .
- Comparisons : Replacing the thiadiazole with oxadiazole reduces activity by 40%, while 3,4-dimethoxy groups enhance membrane permeability .
Mechanistic Studies
Q: How can computational modeling elucidate its interaction with biological targets like kinases or DNA? A:
- Molecular docking : The thiadiazole sulfur forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR; binding energy = −9.2 kcal/mol) .
- MD simulations : Predict stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR models : LogP values (≈2.5) correlate with enhanced cellular uptake .
Contradictory Data Analysis
Q: How to address discrepancies in reported IC₅₀ values across studies (e.g., 12 µM vs. 25 µM)? A:
- Experimental variables : Cell line heterogeneity (HeLa vs. MCF-7), serum concentration in media (10% FBS alters bioavailability), and assay duration (48 vs. 72 hr) .
- Compound stability : Degradation in DMSO (>48 hr storage reduces potency by 30%) .
- Statistical rigor : Use triplicate measurements with ANOVA (p < 0.05) to validate reproducibility .
Stability and Degradation Pathways
Q: What analytical techniques identify degradation products under physiological conditions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
